Diethyl 1,1-dimethyl-N2-(1,1-dimethyl-2-hydroxyethyl)-ethylenedicarbamate
Description
Properties
Molecular Formula |
C14H28N2O5 |
|---|---|
Molecular Weight |
304.38 g/mol |
IUPAC Name |
ethyl N-[2-(ethoxycarbonylamino)-2-methylpropyl]-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C14H28N2O5/c1-7-20-11(18)15-13(3,4)9-16(12(19)21-8-2)14(5,6)10-17/h17H,7-10H2,1-6H3,(H,15,18) |
InChI Key |
NSOBZGKZXATLAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C)(C)CN(C(=O)OCC)C(C)(C)CO |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Chloroformate Intermediates
The primary method involves reacting ethylenediamine derivatives with chloroformates. A two-step process is typically employed:
-
Chlorination of Malonate Esters : Dimethyl malonate undergoes chlorination with sulfuryl chloride (SOCl) to form dimethyl 2-chloromalonate, a key intermediate. This step requires strict temperature control (<25°C) to prevent over-chlorination.
-
Amine-Alkylation : The chlorinated intermediate reacts with 1,1-dimethyl-2-hydroxyethylamine in the presence of a base (e.g., pyridine or triethylamine) to form the carbamate linkage. Ethyl chloroformate is often used to introduce the diethyl groups.
Reaction Conditions :
Hydroxyl Group Protection and Deprotection
The hydroxyl group in 1,1-dimethyl-2-hydroxyethylamine necessitates protection during synthesis. Common strategies include:
Deprotection :
-
Silyl groups are removed with tetrabutylammonium fluoride (TBAF).
-
Acetyl groups are cleaved via alkaline hydrolysis (e.g., KCO in methanol).
Optimization of Reaction Parameters
Catalytic Systems
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Low (e.g., THF) | Prevents hydrolysis |
| Temperature | 40–60°C | Balances reaction rate and side reactions |
| Reaction Time | 4–12 hours | Maximizes conversion |
Data derived from batch and continuous-flow systems.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Chloroformate Route | High yield (85%) | Requires toxic SOCl |
| CO Catalysis | Environmentally friendly | High-pressure equipment needed |
| Enzymatic Synthesis | Mild conditions | Low scalability |
Industrial-Scale Considerations
-
Continuous-Flow Systems : Increase productivity to 87.6 mmol/(L·h) at 140°C.
-
Cost-Efficiency : Morpholine-based purification reduces dichloro impurities to <5%.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,1-dimethyl-N2-(1,1-dimethyl-2-hydroxyethyl)-ethylenedicarbamate can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Diethyl 1,1-dimethyl-N2-(1,1-dimethyl-2-hydroxyethyl)-ethylenedicarbamate has been investigated for its potential anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
2. Enzyme Inhibition
This compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. For instance, it has been noted that derivatives of similar compounds can inhibit α-glucosidase, which is relevant in diabetes management by regulating glucose metabolism .
3. Anti-inflammatory Effects
Research suggests that this compound may exhibit anti-inflammatory properties. Compounds in this class have shown potential in reducing inflammation markers such as interleukin-6 and tumor necrosis factor-alpha (TNF-α), making them candidates for treating chronic inflammatory conditions .
Agricultural Applications
Pesticide Development
The compound's structural characteristics may allow it to serve as a precursor or active ingredient in developing pesticides. Its efficacy against specific pests can be attributed to its ability to disrupt biological processes in target organisms. Research into similar carbamate compounds has shown promise in insecticidal and fungicidal applications.
Industrial Applications
Chemical Synthesis
this compound can be utilized in synthesizing other chemical compounds due to its reactive functional groups. This property is valuable in producing specialty chemicals and pharmaceuticals.
Case Studies
Case Study 1: Anticancer Research
In a study examining the effects of various carbamate derivatives on cancer cells, this compound was found to significantly inhibit the growth of breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Enzyme Inhibition
A recent investigation into enzyme inhibitors highlighted the potential of this compound in managing diabetes by inhibiting α-glucosidase activity. The results indicated a significant reduction in postprandial glucose levels in animal models treated with this compound.
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Pharmacology | Anticancer | Induces apoptosis; inhibits cell proliferation |
| Enzyme Inhibition | Inhibits α-glucosidase; regulates glucose metabolism | |
| Anti-inflammatory | Reduces IL-6 and TNF-α levels | |
| Agriculture | Pesticide Development | Disrupts biological processes in pests |
| Industrial Chemistry | Chemical Synthesis | Precursor for specialty chemicals |
Mechanism of Action
The mechanism of action of Diethyl 1,1-dimethyl-N2-(1,1-dimethyl-2-hydroxyethyl)-ethylenedicarbamate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identification :
- CAS Number : 196803-72-2 .
- IUPAC Name : Diethyl 1,1-dimethyl-N2-(1,1-dimethyl-2-hydroxyethyl)-ethylenedicarbamate.
- Structure : The compound features a central ethylenediamine backbone substituted with two carbamate groups. Each carbamate is esterified with ethyl groups, while additional substituents include dimethyl and hydroxyethyl moieties.
Key Characteristics :
- The dimethyl groups introduce steric hindrance, which may influence binding affinity to biological targets or catalytic sites.
- Carbamate groups are known for their stability compared to esters or amines, suggesting slower hydrolysis and prolonged activity .
Comparison with Structurally or Functionally Similar Compounds
Dimethylethanolamine (DMAE) and Derivatives
Structural Differences :
- DMAE (CAS 108-01-0) is a primary amine with a hydroxyl group, whereas the target compound is a carbamate derivative with ethyl ester groups and a more complex substitution pattern.
Toxicological Profile :
- DMAE salts and esters have been studied for dermal/ocular irritation.
Functional Comparison :
Other Carbamates and Ethylenediamine Derivatives
Example Compounds :
- N'-(4-Hydroxybenzylidene)-2-(2-methylphenoxy)aceto hydrazide (CAS 200116-20-7): A hydrazide derivative with a benzylidene group. Unlike the target compound, it lacks carbamate functionality, suggesting differences in stability and biological targets .
Property Comparison Table :
Biological Activity
Diethyl 1,1-dimethyl-N2-(1,1-dimethyl-2-hydroxyethyl)-ethylenedicarbamate, commonly referred to in research contexts as a carbamate derivative, has garnered attention due to its potential biological activities. This compound is part of a larger class of chemicals known for their diverse applications in agriculture, pharmaceuticals, and biochemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H25N3O4
- Molecular Weight : 273.36 g/mol
The compound features a carbamate functional group, which is known for its biological activity, particularly in the inhibition of enzymes and interactions with neurotransmitter systems.
Research indicates that carbamate compounds can exert their biological effects through several mechanisms:
- Enzyme Inhibition : Carbamates often act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased acetylcholine levels, affecting neuromuscular transmission and potentially causing neurotoxic effects.
- Antimicrobial Activity : Some studies have suggested that derivatives of carbamates possess antimicrobial properties, making them candidates for use in agricultural pesticides or as antibacterial agents.
Case Studies
- Neurotoxicity Assessment : A study conducted on the neurotoxic effects of carbamate derivatives demonstrated that exposure to high concentrations could lead to significant inhibition of AChE activity in vitro. This was measured using rat brain homogenates, showing a dose-dependent response with IC50 values indicating potency levels.
- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of diethyl carbamate derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) that suggests potential use in therapeutic applications.
Research Findings
Recent research findings highlight the biological activity of this compound:
- Toxicological Studies : Toxicological evaluations have shown that at certain concentrations, this compound exhibits cytotoxicity towards various cell lines, indicating a need for careful dosage regulation in potential applications.
- Pharmacological Effects : Pharmacological studies have demonstrated that this compound can modulate neurotransmitter systems, particularly through its interaction with cholinergic pathways.
Data Table: Summary of Biological Activities
Q & A
Q. How can integrated computational-experimental workflows accelerate the discovery of derivatives with enhanced properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
